molecular formula C6H6BrClN2O2 B2898609 Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate CAS No. 1956318-26-5

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate

Cat. No. B2898609
CAS RN: 1956318-26-5
M. Wt: 253.48
InChI Key: YERQIBXTTADYKS-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 74478-93-6 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 2-bromo-1H-imidazole-5-carboxylate .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-1H-imidazole-5-carboxylate is represented by the formula C6H7BrN2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a solid under normal conditions . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are pivotal in the synthesis of numerous pharmaceutical drugs due to their therapeutic potential. Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate serves as a key intermediate in the production of compounds with antibacterial, antiviral, and antifungal properties . Its role in the synthesis of drugs like metronidazole and tinidazole, which are used to treat bacterial and protozoal infections, is of significant importance in medicinal chemistry.

Agricultural Chemicals

In agriculture, imidazole derivatives are utilized to create fungicides and pesticides. The bromo and chloro substituents on the imidazole ring of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate can be tailored to develop compounds that target specific pests or plant pathogens, enhancing crop protection strategies .

Material Science

The compound’s utility extends to material science, where it can be used to synthesize polymers and coatings with unique properties. For instance, imidazole derivatives can impart thermal stability and chemical resistance to materials, making them suitable for high-performance applications .

Environmental Science

In environmental science, Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate can be a precursor for compounds used in environmental remediation processes. It can contribute to the synthesis of molecules that help in the detoxification of pollutants and the treatment of waste materials .

Biochemistry Research

This compound is also valuable in biochemistry for studying enzyme mechanisms and metabolic pathways. It can act as an analog or inhibitor of natural substrates in enzymatic reactions, aiding in the exploration of biochemical processes .

Pharmacological Studies

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate is instrumental in pharmacology for the development of new therapeutic agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with improved efficacy and reduced side effects .

Safety And Hazards

The safety information for Ethyl 2-bromo-1H-imidazole-5-carboxylate indicates that it is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that there is a potential for the development of new drugs using imidazole derivatives in the future.

properties

IUPAC Name

ethyl 2-bromo-5-chloro-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O2/c1-2-12-5(11)3-4(8)10-6(7)9-3/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERQIBXTTADYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate

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